molecular formula C17H20N4O6 B1204317 [(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Cat. No.: B1204317
M. Wt: 376.4 g/mol
InChI Key: RLPARBOQTNGFMR-CXJMUXJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate, also known as Mitomycin C, is a potent anticancer and antibiotic agent. It is derived from the bacterium Streptomyces caespitosus and other related species. Mitomycin C is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division, which leads to apoptosis (programmed cell death) in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitomycin C is primarily obtained through fermentation of Streptomyces caespitosus. The fermentation broth is extracted with organic solvents, followed by purification steps such as crystallization and chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of Mitomycin C involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Mitomycin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include DNA adducts and crosslinked DNA strands, which are crucial for its anticancer activity .

Scientific Research Applications

Mitomycin C has a wide range of scientific research applications:

Mechanism of Action

Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. This leads to the activation of apoptotic pathways, resulting in cell death. The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitomycin C is unique due to its potent DNA crosslinking ability, which makes it highly effective as an anticancer agent. Its ability to induce apoptosis through DNA damage is a key feature that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9?,15?,17-,21?/m1/s1

InChI Key

RLPARBOQTNGFMR-CXJMUXJASA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N

Synonyms

1a-acetylmitomycin C

Origin of Product

United States

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